Nicotinic acid mononucleotide, also known as nicotinate ribonucleotide, is classified as a pyridine nucleotide. It is an organic compound involved in the biosynthesis of coenzymes and plays a crucial role in the metabolism of nicotinic acid and nicotinamide. This compound is an intermediate in the synthesis of nicotinic acid adenine dinucleotide, which is further converted to nicotinamide adenine dinucleotide. The chemical formula for nicotinic acid mononucleotide is with a molecular weight of approximately 336.21 g/mol .
Nicotinic acid mononucleotide is derived from nicotinic acid through various biosynthetic pathways. It belongs to the class of organic compounds known as nucleotides, specifically categorized under pyridine nucleotides. These compounds are characterized by having a pyridine base, which in this case is derived from nicotinic acid .
The synthesis of nicotinic acid mononucleotide can be achieved through several methods, primarily involving enzymatic reactions or chemical synthesis.
The enzymatic process is favored for its specificity and lower environmental impact compared to chemical methods, which may involve harsher conditions and more complex purification steps .
Nicotinic acid mononucleotide has a complex molecular structure characterized by a pyridine ring attached to a ribose sugar and a phosphate group.
The structure can be represented using various chemical notation systems such as SMILES or InChI for computational modeling and analysis.
Nicotinic acid mononucleotide participates in several biochemical reactions, particularly those leading to the synthesis of other important nucleotides.
The mechanism by which nicotinic acid mononucleotide exerts its biochemical effects primarily revolves around its role as a substrate in nucleotide synthesis pathways.
Nicotinic acid mononucleotide exhibits several notable physical and chemical properties that are relevant for its applications in scientific research.
Nicotinic acid mononucleotide has several scientific applications due to its pivotal role in cellular metabolism and energy production.
Nicotinic acid mononucleotide (NaMN) biosynthesis in bacteria primarily involves two key enzymes: quinolinic acid phosphoribosyltransferase (encoded by nadC) and nicotinic acid phosphoribosyltransferase (encoded by pncB). The nadC enzyme catalyzes the conversion of quinolinic acid (QA) to NaMN in the de novo pathway, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a cosubstrate. This reaction represents the convergence point for both aspartate- and tryptophan-derived de novo routes [1] [7]. In contrast, the pncB-encoded enzyme facilitates the salvage of exogenous nicotinic acid (NA) by directly converting it to NaMN, similarly consuming PRPP. Genomic analyses reveal that >90% of bacterial genomes possess at least one pathway to NaMN formation, with approximately 480 species harboring the complete nadABC gene cluster for de novo synthesis. Notably, pathogens like Staphylococcus aureus rely exclusively on the pncAB-mediated salvage pathway due to the absence of de novo machinery [1] [2].
Table 1: Key Enzymes in Bacterial Nicotinic Acid Mononucleotide Biosynthesis
Enzyme | Gene | Pathway | Reaction Catalyzed | Organismic Distribution |
---|---|---|---|---|
Quinolinic acid phosphoribosyltransferase | nadC | De novo | Quinolinic acid + PRPP → Nicotinic acid mononucleotide | ~480 bacterial genomes (e.g., E. coli) |
Nicotinic acid phosphoribosyltransferase | pncB | Salvage | Nicotinic acid + PRPP → Nicotinic acid mononucleotide | α-, β-, and γ-Proteobacteria, Actinobacteria |
Nicotinamidase | pncA | Salvage (deamidation) | Nicotinamide → Nicotinic acid | Mycobacterium tuberculosis, Bacillus subtilis |
Bacteria exhibit remarkable metabolic flexibility in Nicotinic acid mononucleotide production. Escherichia coli employs both de novo (nadABC) and salvage (pncAB) pathways, with transcriptional repression by nadR ensuring pathway selection based on NAD+ availability [2] [5]. In contrast, Francisella tularensis utilizes a unique nondeamidating salvage pathway where exogenous nicotinamide (Nam) is directly phosphorylated to nicotinamide mononucleotide (NMN) via nicotinamide phosphoribosyltransferase (nadV), followed by conversion to NAD+ via an NMN adenylyltransferase (NadM). This organism lacks the classical pncA-mediated deamidation step, making it dependent on exogenous Nam or NMN when de novo synthesis is compromised [1] [2]. Evolutionary analyses indicate that pathway selection correlates with environmental niches: thermophiles like Thermococcus spp. preferentially utilize the pncA-dependent salvage route due to the superior thermal stability of deamidated intermediates (e.g., NaMN and nicotinic acid adenine dinucleotide (NaAD)) compared to their amidated counterparts [6].
In eukaryotes, Nicotinic acid mononucleotide is predominantly synthesized via the Preiss-Handler pathway. This conserved route begins with the deamidation of nicotinamide to nicotinic acid via nicotinamidase (encoded by PNC1 in yeast), followed by phosphoribosylation to Nicotinic acid mononucleotide catalyzed by nicotinic acid phosphoribosyltransferase (NAPRT, human ortholog of bacterial pncB) [4] [7]. The pathway integrates with tryptophan catabolism through quinolinic acid (QA), an intermediate of the kynurenine pathway. QA serves as an alternative precursor for Nicotinic acid mononucleotide synthesis via quinolinate phosphoribosyltransferase (QPRT), directly linking amino acid metabolism to NAD+ biosynthesis. In mammalian hepatocytes, tryptophan-derived QA contributes significantly to cellular Nicotinic acid mononucleotide pools, particularly under conditions of low dietary nicotinic acid intake [4] [10]. Compartmentalization is critical: cytosolic QPRT generates Nicotinic acid mononucleotide, while mitochondrial QPRT channels QA toward NAD+ synthesis within organelles [4].
Eukaryotic cells exhibit metabolic plasticity through crosstalk between nicotinic acid (NA) and nicotinamide riboside (NR) utilization pathways. Extracellular NR is imported via nucleoside transporters (e.g., CNTs) and phosphorylated to NMN by nicotinamide riboside kinases (NRK1/2) [8] [10]. This NMN can be adenylated to NAD+ or deamidated to Nicotinic acid mononucleotide via putative NMN deamidases, though the latter enzyme remains unidentified in mammals. Conversely, extracellular NA is salvaged via NAPRT to yield Nicotinic acid mononucleotide. Metabolic studies in human cells demonstrate that both NR and NA efficiently replenish mitochondrial NAD+ pools via a cytosolic NMN intermediate, which is imported into mitochondria and converted to NAD+ by NMN adenylyltransferase 3 (NMNAT3) [4]. This crosstalk ensures metabolic flexibility: when NRK activity is compromised (e.g., genetic knockdown), NA salvage compensates to maintain cellular NAD+ levels [8].
Nicotinic acid mononucleotide biosynthesis is tightly regulated by end-product inhibition. In bacteria, NAD+ directly inhibits the activity of key enzymes: quinolinate synthase (NadA) in de novo synthesis and nicotinic acid phosphoribosyltransferase (PncB) in the salvage pathway [2] [4]. In vitro studies with Escherichia coli PncB demonstrate 90% inhibition at physiological NAD+ concentrations (0.5–1 mM). Similarly, eukaryotic NAPRT is feedback-inhibited by NAD+, with half-maximal inhibition (IC50) at 100–200 µM in mammalian systems. Intermediate metabolites also contribute to allosteric control: NaAD inhibits nicotinic acid mononucleotide adenylyltransferase (NadD) in Bacillus subtilis, creating a coordinated regulatory cascade where downstream intermediates modulate upstream enzymes to prevent metabolic imbalance [2] [6]. This multi-tiered inhibition ensures energy efficiency, particularly in the energetically costly four-step Preiss-Handler pathway (consuming 2 ATP equivalents per NAD+ synthesized) compared to the two-step Nam salvage route [6].
Transcriptional regulation of Nicotinic acid mononucleotide synthesis genes is exemplified by the nadR regulon in Enterobacteria. The NadR protein functions as a bifunctional regulator: it represses transcription of de novo genes (nadA, nadB) and salvage genes (pncB) by binding their promoter regions when intracellular NAD+ levels are high. Under NAD+-limiting conditions, NadR undergoes conformational changes that abolish DNA binding, derepressing transcription while simultaneously activating its NMN adenylyltransferase activity to convert salvaged NMN to NAD+ [5] [9]. Beyond NadR, other regulators include:
Table 2: Transcriptional Regulators of Nicotinic Acid Mononucleotide Biosynthesis
Regulator | Organism | Target Genes | Effector Molecule | Functional Outcome |
---|---|---|---|---|
NadR | Escherichia coli, Salmonella typhimurium | nadA, nadB, pncB | NAD+ | Repression at high NAD+; NMN adenylyltransferase activation at low NAD+ |
NrtR | Bacillus subtilis, Staphylococcus aureus | pncA, nadD | Nicotinic acid adenine dinucleotide | Repression of salvage and deamidation genes |
BirA | Mycobacterium tuberculosis | nadABC operon | Uncharacterized | Co-repressor with NAD+-binding domain |
Structural studies of Escherichia coli NadR reveal distinct domains: an N-terminal helix-turn-helix DNA-binding domain, a central NMNAT catalytic domain, and a C-terminal regulatory domain that binds NAD+ or NMN. Mutations in the NAD+-binding domain (e.g., H4A) abolish repression without affecting catalytic activity, demonstrating functional modularity [5] [9]. This integrated metabolic and transcriptional control enables rapid adaptation to fluctuating pyridine nucleotide availability, optimizing bacterial survival in diverse environments.
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